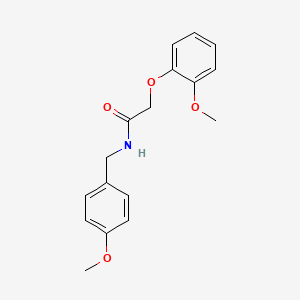
N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea, also known as MBTU, is a compound that has been widely used in scientific research due to its unique properties. MBTU is a synthetic molecule that has been found to have a wide range of applications in biochemical and physiological studies. In
作用機序
N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea functions as a fluorescent probe by binding to the ATP-binding site of protein kinases. Upon phosphorylation, the conformation of N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea changes, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the activity of protein kinases in real-time.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea has been found to have no significant effect on the activity of protein kinases. It has also been shown to have low toxicity and does not interfere with cellular processes. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea is a useful tool for studying protein kinase activity without affecting the physiological processes of cells.
実験室実験の利点と制限
The advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea in lab experiments include its high selectivity for protein kinases, low toxicity, and real-time monitoring of protein kinase activity. However, the limitations of using N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea include its limited solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea in scientific research. One potential application is in the development of new drugs that target protein kinases. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea can be used to screen potential drug candidates for their ability to inhibit protein kinase activity. Another potential application is in the study of the role of protein kinases in various diseases such as cancer and Alzheimer's disease. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea can be used to monitor changes in protein kinase activity in diseased cells and tissues. Overall, N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea is a valuable tool for studying protein kinase activity and has the potential to contribute to the development of new therapies for various diseases.
合成法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with 6-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea has been widely used in scientific research as a fluorescent probe for the detection of protein kinase activity. It has been found to selectively bind to protein kinases and undergo a conformational change upon phosphorylation, resulting in a change in fluorescence intensity. N-(6-methoxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea has been used to study the activity of various protein kinases such as c-Jun N-terminal kinase, extracellular signal-regulated kinase, and protein kinase C.
特性
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-5-11(6-4-10)17-15(20)19-16-18-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIXYVAFMDIQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
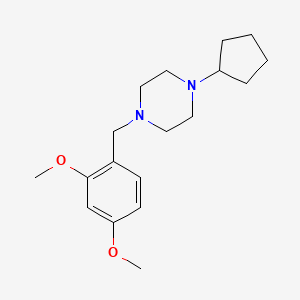

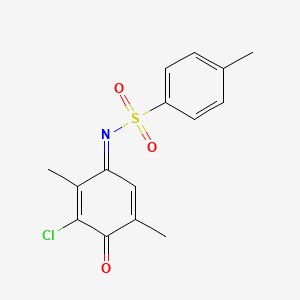
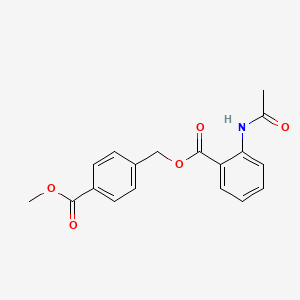
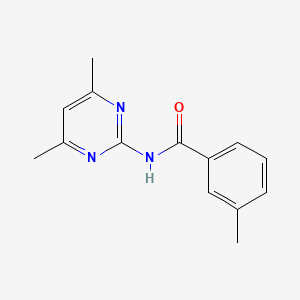
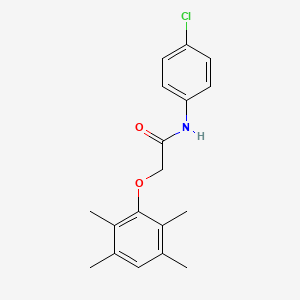
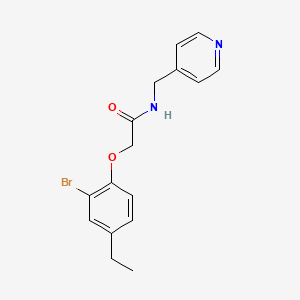
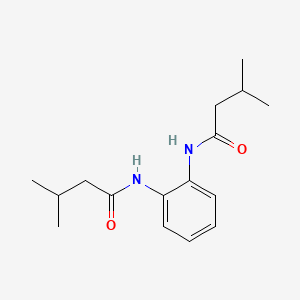
![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
![7-benzyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5726086.png)
